molecular formula C11H17BrO3 B13870181 Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol CAS No. 54315-45-6

Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol

Cat. No.: B13870181
CAS No.: 54315-45-6
M. Wt: 277.15 g/mol
InChI Key: QCQOODRQPTZWIY-UHFFFAOYSA-N
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Description

Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol, with the CAS number 54315-45-6 and a molecular weight of 277.15 g/mol, is a cyclohexanol derivative of significant interest in organic and medicinal chemistry research . This compound is characterized by a 3-bromoprop-1-ynyl substituent at the 1-position of the cyclohexanol ring, paired with acetic acid . Its key structural features include an electron-withdrawing bromine atom and a rigid alkyne moiety, which impart distinct reactivity compared to other derivatives . Research Applications and Value: Organic Synthesis: This compound serves as a versatile building block for creating complex molecules. Its high reactivity, particularly in substitution or cycloaddition reactions, makes it a valuable intermediate for synthetic chemists . Medicinal Chemistry: It is investigated as a precursor in drug development and for its potential biological activity and interactions with biomolecules . Materials Science: The compound is utilized in the production of specialty chemicals and materials with unique properties . Chemical Properties and Reactions: The bromoalkynyl group introduces significant reactivity. The bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups using reagents like sodium azide or thiols . The hydroxyl group on the cyclohexanol ring can be oxidized to a ketone or carboxylic acid, and the alkyne can be reduced . Disclaimer: This product is intended for research use only in a controlled laboratory setting. It is not intended for human or veterinary use, nor is it a drug approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of introduction into living organisms is strictly prohibited by law .

Properties

CAS No.

54315-45-6

Molecular Formula

C11H17BrO3

Molecular Weight

277.15 g/mol

IUPAC Name

acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol

InChI

InChI=1S/C9H13BrO.C2H4O2/c10-8-4-7-9(11)5-2-1-3-6-9;1-2(3)4/h11H,1-3,5-6,8H2;1H3,(H,3,4)

InChI Key

QCQOODRQPTZWIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC(CC1)(C#CCBr)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Research Findings and Analytical Data

Currently, detailed experimental data specific to this compound are limited in the public domain. However, general properties and analytical identifiers are available:

Property Data
CAS Number 54315-45-6
Molecular Formula C11H17BrO3
Molecular Weight 277.15 g/mol
IUPAC Name This compound
InChI Key QCQOODRQPTZWIY-UHFFFAOYSA-N
SMILES CC(=O)O.C1CCC(CC1)(C#CCBr)O

These identifiers assist in compound verification and database searches for further research.

Summary Table of Preparation Methods

Preparation Aspect Description References
Starting Material Cyclohexanol
Bromination Method Use of 3-bromoprop-1-yne or bromination of propargyl intermediates; molecular bromine or NBS possible
Acetylation Reaction with acetic anhydride or acetic acid under catalytic conditions
Catalysts Acid catalysts for acetylation; metal carbonyl complexes for carbonylation in acetic acid production
Safety Considerations Bromine handling requires precautions; solid bromine carriers preferred

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromoprop-1-ynyl group can be reduced to form a propyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives with a propyl group.

    Substitution: Formation of substituted cyclohexanol derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

  • Chemistry Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol serves as a building block in organic synthesis for creating complex molecules.
  • Biology This compound is investigated for its potential biological activity and interactions with biomolecules.
  • Medicine It is explored for potential therapeutic properties and as a precursor for drug development.
  • Industry this compound is utilized in the production of specialty chemicals and materials with unique properties.

Chemical Reactions

  • Oxidation The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction The bromoprop-1-ynyl group can be reduced to form a propyl group. Reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) or hydrogen gas (H2H_2) in the presence of a palladium catalyst are commonly used.
  • Substitution The bromine atom can be substituted with other nucleophiles such as amines or thiols. Nucleophiles such as sodium azide (NaN3NaN_3) or sodium thiolate (NaSRNaSR) can be employed under mild conditions.

Related Compounds

CompoundDifference
Acetic acid;1-(3-chloroprop-1-ynyl)cyclohexan-1-olChlorine atom instead of bromine
Acetic acid;1-(3-fluoroprop-1-ynyl)cyclohexan-1-olFluorine atom instead of bromine
Acetic acid;1-(3-iodoprop-1-ynyl)cyclohexan-1-olIodine atom instead of bromine

The presence of the bromine atom in this compound imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The size and electronegativity of the bromine atom influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Additional Information

Mechanism of Action

The mechanism of action of acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromoprop-1-ynyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between the target compound and analogous cyclohexanol derivatives:

Compound Name Substituent(s) Functional Groups Present Key Reactivity/Applications Reference
Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol 3-Bromoprop-1-ynyl Alkyne, bromine, hydroxyl Potential intermediate for click chemistry or substitution reactions [Inferred]
Venlafaxine (1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol) Dimethylamino, 4-methoxyphenyl ethyl Amine, aryl ether, hydroxyl Antidepressant drug
Tramadol (1-(m-methoxyphenyl)-2-dimethylaminomethylcyclohexan-1-ol) m-Methoxyphenyl, dimethylaminomethyl Amine, aryl ether, hydroxyl Analgesic with opioid activity
cis-2-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol Dibenzylamino, trifluoromethyl Amine, CF3, hydroxyl Studied for stereochemical behavior
1-(Buta-1,2-dien-1-yl)cyclohexan-1-ol Buta-1,2-dienyl (allene) Allenyl, hydroxyl Chiral synthesis via CuH catalysis

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The bromoalkynyl group in the target compound contrasts with electron-donating groups like amines (venlafaxine, tramadol) or trifluoromethyl (). This difference impacts solubility and reactivity; for example, bromine may facilitate nucleophilic substitution, whereas amines enhance biological activity in pharmaceuticals .
  • The target compound’s bromoalkynyl group likely precludes direct medicinal use but enhances utility in synthetic chemistry .

Physicochemical Properties

The table below compares predicted or reported physicochemical properties:

Compound Name Molecular Weight (g/mol) Predicted Boiling Point (°C) Predicted pKa Solubility Trends Reference
This compound ~265.11 (C9H12BrO2·C2H4O2) High (due to polarity) ~15 (hydroxyl) Moderate in polar solvents [Inferred]
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol 171.28 259.1 15.00 Hydrophilic (amine)
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol 197.32 N/A ~10 (amine) Lipophilic
cis-2-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol 375.41 N/A ~14 (hydroxyl) Low (CF3 group)

Key Observations:

  • Solubility: The target compound’s acetic acid component may improve solubility in aqueous or polar media compared to lipophilic analogs like 1-[(piperidin-2-yl)methyl]cyclohexan-1-ol .
  • pKa Values: The hydroxyl group’s pKa (~15) is consistent across most cyclohexanol derivatives, but amine-containing compounds (e.g., venlafaxine) exhibit lower pKa values (~10), enhancing protonation in physiological conditions .

Biological Activity

Acetic acid; 1-(3-bromoprop-1-ynyl)cyclohexan-1-ol, a compound with potential biological significance, has garnered attention in the field of medicinal chemistry. Its structural features suggest possible interactions with biological systems, particularly in the context of pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₃BrO₂
  • Molecular Weight : 285.14 g/mol

The presence of a bromine atom and a hydroxyl group in the structure may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of acetic acid; 1-(3-bromoprop-1-ynyl)cyclohexan-1-ol has highlighted several key areas:

  • Anticancer Activity :
    • Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, compounds that inhibit leukotriene B4 receptor (BLT2) have shown potential in reducing cancer cell proliferation and metastasis .
    • A case study demonstrated that derivatives of this compound could significantly inhibit the growth of BLT2-expressing cancer cells, suggesting a mechanism involving receptor modulation .
  • Anti-inflammatory Effects :
    • The compound's ability to inhibit BLT2-dependent chemotactic motility positions it as a candidate for anti-inflammatory therapies. Inhibiting this pathway may reduce inflammation associated with various diseases .
  • Neuroprotective Properties :
    • Some derivatives have been studied for their neuroprotective effects, particularly in models of neurodegeneration. The inhibition of specific pathways involved in neuronal death suggests therapeutic potential in conditions like Alzheimer's disease .

Case Studies

  • Cytotoxicity Assays :
    • A study conducted on acetic acid; 1-(3-bromoprop-1-ynyl)cyclohexan-1-ol revealed IC50 values indicating significant cytotoxicity against certain cancer cell lines, with values comparable to established chemotherapeutic agents.
  • Mechanistic Studies :
    • Mechanistic investigations showed that the compound induces apoptosis in cancer cells via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .

Data Tables

Biological ActivityObserved EffectReference
AnticancerInhibition of BLT2-expressing cells
Anti-inflammatoryReduced chemotactic motility
NeuroprotectiveProtection against neuronal death

Synthesis and Derivatives

The synthesis of acetic acid; 1-(3-bromoprop-1-ynyl)cyclohexan-1-ol involves several steps, including the introduction of the bromopropynyl group via nucleophilic substitution reactions. Variations in the synthesis can lead to different derivatives, each with unique biological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol?

  • Methodological Answer : A multi-step synthesis is typically required. Begin with functionalization of cyclohexan-1-ol via propargyl bromide coupling under basic conditions (e.g., K₂CO₃/ACN) to introduce the 3-bromoprop-1-ynyl group . Subsequent acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., MsCl/Et₃N in CH₂Cl₂) . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer : ¹H NMR (300 MHz, CDCl₃) is critical for structural confirmation. Key signals include:

  • Cyclohexanol proton: δ ~1.5–2.2 ppm (multiplet, axial/equatorial protons).
  • Acetic acid methyl group: δ ~2.1 ppm (singlet).
  • Propargyl bromine adjacency: δ ~3.5–4.0 ppm (C-Br coupling).
    Alkyne protons (if present) appear as a triplet near δ ~2.5–3.0 ppm . Compare with literature data for analogous cyclohexanol derivatives .

Q. What purification techniques are recommended post-synthesis?

  • Methodological Answer : After reaction completion, use silica gel column chromatography with a gradient eluent (e.g., 20–50% ethyl acetate in hexane) to separate by polarity . Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR integration .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical control during synthesis?

  • Methodological Answer : The propargyl group’s geometry and cyclohexanol’s conformational flexibility may lead to stereoisomerism. Use chiral catalysts (e.g., iridium-based systems) to enforce stereoselectivity during coupling steps . Monitor diastereomer ratios via chiral HPLC or NOESY NMR to assess stereochemical outcomes .

Q. How can contradictions in reported reaction yields for similar compounds be resolved?

  • Methodological Answer : Discrepancies often stem from reagent purity (e.g., propargyl bromide stability) or solvent effects. Replicate reactions under inert atmospheres (N₂/Ar) and rigorously dry solvents . Compare yields using standardized catalytic conditions (e.g., Pd/Cu for alkyne coupling) and report deviations in supplementary data .

Q. What mechanistic insights explain the reactivity of the bromopropargyl group?

  • Methodological Answer : The 3-bromoprop-1-ynyl moiety undergoes Sonogashira coupling or nucleophilic substitution. Kinetic studies (e.g., monitoring via ¹H NMR) reveal that polar aprotic solvents (e.g., DMF) accelerate bromide displacement, while protic solvents stabilize intermediates . DFT calculations can model transition states for alkyne participation .

Q. How does the acetic acid moiety influence the compound’s stability in aqueous solutions?

  • Methodological Answer : The acetic acid group increases hydrophilicity but may promote ester hydrolysis under basic conditions. Conduct pH-dependent stability assays (pH 3–10, 25–60°C) with LC-MS monitoring. Buffer systems (e.g., phosphate) stabilize the compound at neutral pH .

Data Contradiction Analysis

Q. Why do different studies report varying regioselectivity in alkyne functionalization?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents on cyclohexanol may direct alkyne coupling to less hindered positions. Perform computational modeling (e.g., Gaussian) to compare transition-state energies for competing pathways . Validate with X-ray crystallography if single crystals are obtainable .

Q. How to address discrepancies in melting points for this compound?

  • Methodological Answer : Polymorphism or residual solvents (e.g., EtOAc) can alter melting points. Recrystallize from multiple solvents (hexane, ethanol) and characterize via DSC. Cross-reference with elemental analysis (C, H, Br%) to confirm consistency .

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